molecular formula C10H7ClN4S B2470738 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 1797363-61-1

8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B2470738
CAS No.: 1797363-61-1
M. Wt: 250.7
InChI Key: DXWRLVAOUWNUHU-UHFFFAOYSA-N
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Description

8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that contains both indole and triazine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of the compound “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms and is involved in various biological processes such as cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions leads to a decrease in the availability of these ions, which are essential for various cellular processes. This selective binding is a unique feature of this compound, distinguishing it from other iron chelators like VLX600 .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron-dependent biochemical pathways in the cell. By chelating ferrous ions, the compound can inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cancer cells .

Pharmacokinetics

The compound’s strong antiproliferative activity against various cancer cells suggests that it may have favorable adme properties .

Result of Action

The compound exhibits strong antiproliferative activity against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It induces apoptosis in these cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s action can be influenced by environmental factors, particularly the presence of ferrous ions. Notably, the addition of ferrous ions can abolish the cytotoxicity of the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion concentrations in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylindole with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted triazinoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Uniqueness

8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Properties

IUPAC Name

8-chloro-6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c1-4-2-5(11)3-6-7(4)12-9-8(6)14-15-10(16)13-9/h2-3H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRLVAOUWNUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC3=NC(=S)NN=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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